Field: Medicinal Chemistry
Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6).
Method: The compounds were synthesized and their anti-fibrotic activities were evaluated by comparing their effects with those of Pirfenidone and Bipy55′DC.
Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Field: Microbiology and Biochemistry
Application: Discovery of a new fluorometabolite in the soil bacterium Streptomyces sp. MA37.
Method: Exogenous addition of 5-fluoro-5-deoxy-D-ribose (5-FDR) into the cell free extract of MA37 was used to identify new fluorometabolites.
Results: (2R3S4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) has been discovered as a new fluorometabolite in the soil bacterium Streptomyces sp. MA37 .
Field: Organic Chemistry
Application: Selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3.
Method: The substrates are 4-aryl- or vinyl- or amine-substituted 2-aminopyrimidines. This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivity .
Results: This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivity .
Field: Optoelectronics
Application: Luminescent Tb (III) complexes with organic ligands have shown great potential for use in optoelectronic devices due to their strong luminescence, long emission lifetimes, and narrow emission bands .
Method: The complex was characterized using UV–visible spectroscopy (UV–Vis), elemental analysis, Fourier-transform infrared spectroscopy (FTIR), thermal studies, mass spectrometry, powder x-ray diffraction studies (PXRD), and photoluminescence (PL) spectroscopy .
Results: The complex has a high quantum yield (ϕ Tb = 56.89%), longer lifetime period (τ obs = 0.892 ms), intrinsic quantum yield (η Tb = 29.73%), and radiative rate and green luminescence with a radiative decay rate of ( KRad) 6.36 × 10 2 s −1 .
Application: Selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 is presented .
Method: The substrates are 4-aryl- or vinyl- or amine-substituted 2-aminopyrimidines .
Results: This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivities . 5-Fluoro-4- (pyridin-3-yl)-2-aminopyrimidine was transformed into 5-fluoro- N - (2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine in the synthesis of fluorinated imatinib base .
Tamatinib, also known as R406, is a synthetic organic compound classified as an ATP-competitive inhibitor of spleen tyrosine kinase (Syk). It plays a crucial role in the signaling pathways of various immune cells, including B lymphocytes and macrophages. By inhibiting Syk, tamatinib reduces the activation of these immune cells, which is particularly beneficial in treating autoimmune diseases and conditions characterized by excessive immune responses. The molecular formula for tamatinib is C22H23FN6O5, with a molar mass of approximately 470.45 g/mol .
Tamatinib functions primarily through competitive inhibition of ATP binding at the active site of the Syk enzyme. This inhibition disrupts downstream signaling pathways activated by various receptors, including B-cell receptors and Fc receptors. The resulting effect is a decrease in the activation of monocytes, macrophages, and B lymphocytes, leading to reduced inflammation and autoimmune activity .
Tamatinib exhibits significant biological activity as an immunomodulator. Its primary mechanism involves blocking Syk-dependent signaling pathways, which are critical for immune cell activation and function. In preclinical studies, tamatinib has demonstrated efficacy in reducing immune complex-mediated inflammation and has been shown to induce apoptosis in senescent cells, suggesting its potential as a senolytic agent . Additionally, it has been studied for its effectiveness in treating conditions such as immune thrombocytopenic purpura and IgA nephropathy .
The synthesis of tamatinib involves multiple steps starting from simpler organic compounds. The process typically includes:
Specific details on the exact synthetic routes are proprietary to pharmaceutical companies but generally follow established organic synthesis protocols .
Tamatinib is primarily indicated for:
Tamatinib has been studied for its interactions with various biological pathways and other compounds:
Several compounds share structural or functional similarities with tamatinib. Here are some notable examples:
Compound Name | Molecular Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Fostamatinib | C23H26FN6O9P | Spleen Tyrosine Kinase Inhibitor | Prodrug form that converts to tamatinib |
Nintedanib | C22H24N4O4S | Tyrosine Kinase Inhibitor | Broad-spectrum kinase inhibitor used in cancer therapy |
Acalabrutinib | C22H24N6O3 | Bruton's Tyrosine Kinase Inhibitor | Selectively targets Bruton's kinase involved in B-cell signaling |
Tamatinib's uniqueness lies in its specific targeting of spleen tyrosine kinase while minimizing effects on other kinases involved in different signaling pathways. This selectivity may lead to fewer side effects compared to broader-spectrum inhibitors like nintedanib .
Acute Toxic;Health Hazard